molecular formula C20H23NO2 B5785043 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide

2-cyclohexyl-N-(4-phenoxyphenyl)acetamide

Cat. No.: B5785043
M. Wt: 309.4 g/mol
InChI Key: LXGGSGVBEZXSHF-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-phenoxyphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by a cyclohexyl group attached to an acetamide moiety, with a phenoxyphenyl group as a substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-phenoxyphenylacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully monitored to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclohexyl-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(4-methoxyphenyl)acetamide
  • 2-cyclohexyl-N-(4-chlorophenyl)acetamide
  • 2-cyclohexyl-N-(4-nitrophenyl)acetamide

Uniqueness

2-cyclohexyl-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-cyclohexyl-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGGSGVBEZXSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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